

# Application Notes and Protocols for Phosphomycin Susceptibility Testing of E. coli

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## Compound of Interest

Compound Name: *phosphomycin*

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These application notes provide detailed protocols for determining the susceptibility of *Escherichia coli* to **phosphomycin**. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the development of new therapeutic strategies against multidrug-resistant pathogens.

## Introduction

**Phosphomycin** is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action and general lack of cross-resistance with other antibiotic classes have led to a renewed interest in its use for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections (UTIs) caused by *E. coli*.

A critical aspect of in vitro **phosphomycin** susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[1] **Phosphomycin** enters the bacterial cell primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[1] The expression of the UhpT transporter is induced by G6P.[1][2] Therefore, the addition of G6P to the test medium is essential to ensure the active transport of **phosphomycin** into the bacterial cell, preventing falsely elevated minimum inhibitory concentration (MIC) results.[1] The standard concentration of G6P used in reference methods is 25 µg/mL.[1][3]

## Key Experimental Methodologies

The reference standard for **phosphomycin** susceptibility testing is agar dilution.[3][4] However, disk diffusion and broth microdilution are more commonly used in clinical laboratories. It is important to note that broth-based testing methods are generally discouraged for **phosphomycin** by CLSI and EUCAST due to reproducibility issues.[5][6]

### Agar Dilution Method

The agar dilution method is the gold standard for determining the MIC of **phosphomycin**. [4] It involves incorporating serial twofold dilutions of the antibiotic into Mueller-Hinton agar (MHA) supplemented with G6P.

Experimental Protocol:

- **Preparation of Phosphomycin Stock Solution:** On the day of the test, prepare a stock solution of **phosphomycin** from analytical grade powder, considering its potency. Dissolve the powder in a suitable sterile solvent like sterile purified water to a high concentration (e.g., 1280 µg/mL).[7]
- **Preparation of G6P-Supplemented Mueller-Hinton Agar (MHA):** Prepare MHA according to the manufacturer's instructions and sterilize. Cool the molten MHA to 45-50°C in a water bath. Add a sterile G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL.[7]
- **Preparation of Phosphomycin-Agar Plates:** Prepare serial twofold dilutions of the **phosphomycin** stock solution. For each concentration, add 1 part of the **phosphomycin** dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) and pour into sterile petri dishes.[7] Allow the agar to solidify. Include a growth control plate containing G6P-supplemented MHA without any antibiotic.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of approximately  $1-2 \times 10^7$  CFU/mL.[7]

- Inoculation: Spot the standardized bacterial inoculum onto the surface of the **phosphomycin**-agar plates, from the lowest to the highest antibiotic concentration, and onto the growth control plate. Each spot should deliver approximately  $10^4$  CFU.[7]
- Incubation: Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[7]
- Reading and Interpretation: The MIC is the lowest concentration of **phosphomycin** that completely inhibits visible bacterial growth. The growth on the control plate should be confluent. Disregard a single colony or a faint haze.[7]

## Disk Diffusion Method

The disk diffusion method is a simpler alternative for routine susceptibility testing.

Experimental Protocol:

- Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the agar dilution method.
- Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
- Disk Application: Aseptically apply a **phosphomycin** disk containing 200  $\mu\text{g}$  of **phosphomycin** and 50  $\mu\text{g}$  of G6P to the surface of the inoculated agar plate.[8][9]
- Incubation: Incubate the plates at  $37^\circ\text{C}$  for 16 hours in ambient air.[8]
- Reading and Interpretation: Measure the diameter of the zone of inhibition (ZOI) in millimeters. The interpretation of the results varies between CLSI and EUCAST guidelines. EUCAST recommends disregarding isolated colonies within the ZOI, while CLSI advises taking them into account.[8]

## Broth Microdilution Method

While less favored for **phosphomycin**, the broth microdilution method can be used to determine the MIC.

### Experimental Protocol:

- **Media Preparation:** Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with G6P to a final concentration of 25 µg/mL.[\[10\]](#)
- **Plate Preparation:** Aseptically dispense 50 µL of the supplemented CAMHB into each well of a 96-well microtiter plate.[\[10\]](#)
- **Phosphomycin Dilution:** Prepare a stock solution of **phosphomycin**. Perform serial twofold dilutions of the antibiotic in the microtiter plate by transferring 50 µL from one well to the next. [\[10\]](#)
- **Inoculum Preparation:** Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in supplemented CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[10\]](#)
- **Inoculation:** Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control well), bringing the final volume to 100 µL.[\[10\]](#) Include a growth control well (inoculum without antibiotic) and a sterility control well (medium without inoculum).
- **Incubation:** Incubate the microtiter plate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- **Reading and Interpretation:** The MIC is the lowest concentration of **phosphomycin** that completely inhibits visible bacterial growth, as determined by the absence of turbidity.

## Data Presentation

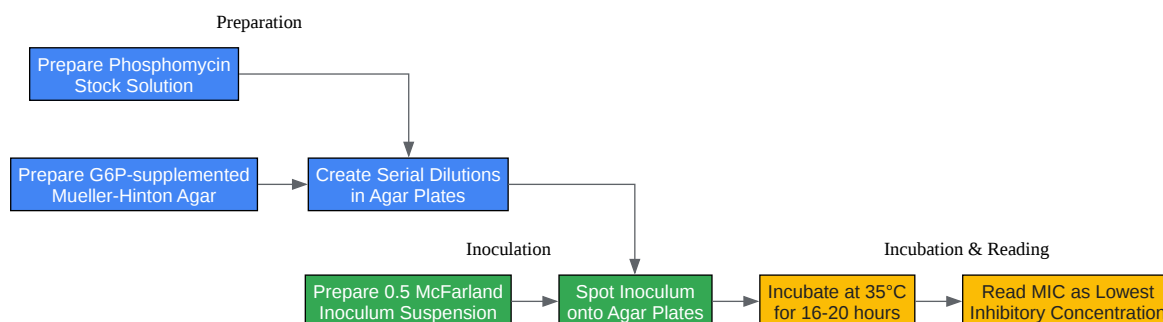
Table 1: CLSI and EUCAST Breakpoints for **Phosphomycin** against E. coli

Guideline	Method	Susceptible	Intermediate	Resistant
CLSI	Disk Diffusion (Zone Diameter in mm)	$\geq 16$	13 - 15	$\leq 12$ <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Agar/Broth Dilution (MIC in $\mu\text{g/mL}$ )	$\leq 64$	128	$\geq 256$ <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[11]</a>	
EUCAST	Disk Diffusion (Zone Diameter in mm)	$\geq 24$	-	$< 24$ <a href="#">[5]</a> <a href="#">[8]</a>
Agar/Broth Dilution (MIC in $\mu\text{g/mL}$ )	$\leq 32$	-	$> 32$ <a href="#">[5]</a> <a href="#">[8]</a>	

Table 2: Quality Control (QC) Ranges for **Phosphomycin** Susceptibility Testing using E. coli ATCC® 25922™

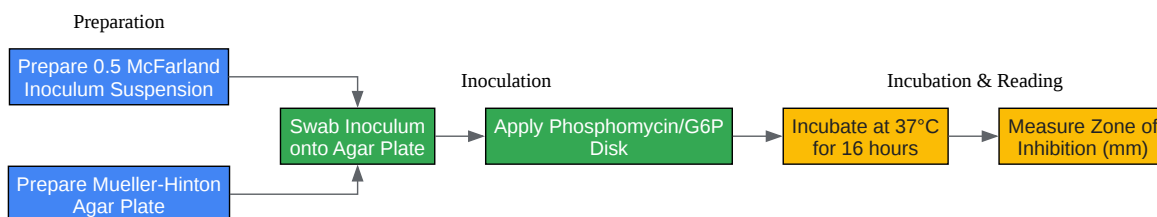
Method	QC Parameter	CLSI QC Range	EUCAST QC Range
Disk Diffusion	Zone Diameter (mm)	22 - 30 <a href="#">[8]</a>	22 - 30
Agar Dilution	MIC ( $\mu\text{g/mL}$ )	0.5 - 2 <a href="#">[6]</a> <a href="#">[8]</a>	0.5 - 2
Broth Microdilution	MIC ( $\mu\text{g/mL}$ )	0.5 - 2 <a href="#">[12]</a>	0.5 - 2

## Visualizations



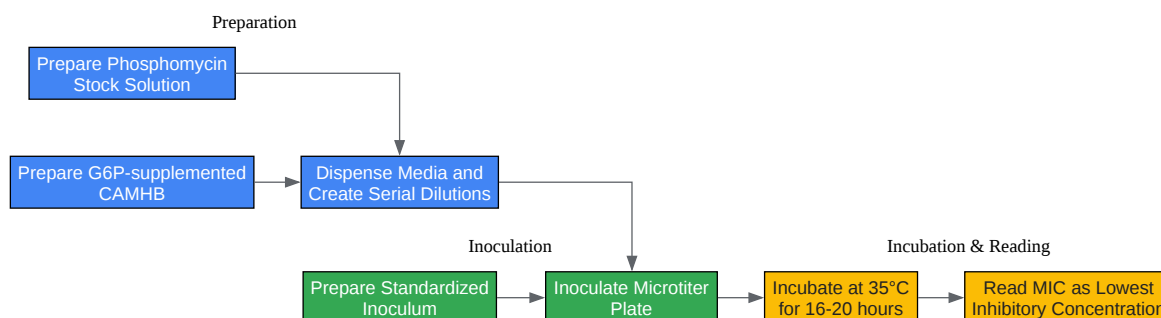
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Caption: Agar Dilution Workflow for **Phosphomycin** Susceptibility Testing.



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Caption: Disk Diffusion Workflow for **Phosphomycin** Susceptibility Testing.



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Caption: Broth Microdilution Workflow for **Phosphomycin** Susceptibility Testing.

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